molecular formula C17H17N3O2S B2873064 3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 852132-59-3

3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No. B2873064
CAS RN: 852132-59-3
M. Wt: 327.4
InChI Key: IXRVOAYFKBIZKI-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be synthesized through a variety of methods, including the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and the Volhard-Eckhardt cyclization .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Medicine: Anticancer Applications

The indole moiety present in the compound is known for its biological activity, particularly in cancer treatment. Indole derivatives have been studied for their potential to treat various types of cancer cells. The compound’s structure suggests it could bind with high affinity to multiple receptors, making it a candidate for developing new anticancer drugs .

Agriculture: Antimicrobial Activity

Thiazole, a core component of the compound, is recognized for its antimicrobial properties. This suggests that the compound could be used in agricultural settings to protect crops from microbial infections, potentially leading to the development of new fungicides or bactericides .

Materials Science: Chemical Synthesis

The compound’s molecular structure indicates potential utility in materials science, particularly in the synthesis of new materials. Its heterocyclic components, such as indole and thiazole, are often used in the design of organic semiconductors and other advanced materials .

Environmental Science: Biodegradation

Compounds containing morpholine and thiazole rings may be involved in environmental biodegradation processes. Their potential to break down into less harmful substances could be valuable in the development of environmentally friendly chemicals .

Chemical Synthesis: Catalyst Development

The morpholin-4-ylcarbonyl group within the compound could be explored for its role as a catalyst in chemical reactions. This could lead to more efficient synthesis processes in pharmaceuticals and other chemical industries .

Pharmacology: Drug Design

The unique structure of the compound, featuring both morpholine and thiazole, makes it a potential scaffold for drug design. It could be used to create new drugs with improved efficacy and reduced side effects, particularly in the realm of central nervous system disorders and other diseases .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling thiazoles. They should be used in a well-ventilated area and contact with skin and eyes should be avoided .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities. Future research may focus on developing new thiazole derivatives with improved properties and lesser side effects .

properties

IUPAC Name

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(21)19-7-9-22-10-8-19)23-17-18-14(11-20(12)17)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRVOAYFKBIZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole

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